Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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Overview
Description
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a heterocyclic organic compound that features a furan ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method involves the condensation of furan-2-carboxaldehyde with 2-(hydroxymethyl)pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of furan-2-yl-[2-(carboxymethyl)pyrrolidin-1-yl]methanone.
Reduction: Formation of furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl-[2-(methyl)pyrrolidin-1-yl]methanone
- Furan-2-yl-[2-(ethyl)pyrrolidin-1-yl]methanone
- Furan-2-yl-[2-(propyl)pyrrolidin-1-yl]methanone
Uniqueness
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the furan and pyrrolidine rings provides a unique scaffold that can be further modified to enhance its properties and activities.
Biological Activity
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Synthesis
This compound can be synthesized through multi-step organic reactions. The synthesis typically involves the formation of the pyrrolidine ring followed by the introduction of the furan moiety and hydroxymethyl group. Key steps include:
- Formation of Pyrrolidine : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Furan Ring : This step often employs electrophilic substitution methods.
- Hydroxymethyl Group Addition : The final step may involve reductive amination or similar techniques to attach the hydroxymethyl group.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with furan and pyrrolidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan compounds possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anti-inflammatory Properties
Furan-containing compounds have been documented to exhibit anti-inflammatory effects. These effects are typically mediated through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, compounds similar to this compound have demonstrated reduced inflammation in conditions like arthritis.
Anticancer Potential
The anticancer activity of this compound is under investigation, with early studies suggesting it may inhibit tumor growth through apoptosis induction and cell cycle arrest. Mechanistic studies indicate that it may interact with specific signaling pathways involved in cancer cell proliferation.
The mechanism of action for this compound likely involves its interaction with various biological targets:
- Enzymatic Inhibition : The compound may bind to enzymes involved in inflammatory processes or microbial metabolism, effectively reducing their activity.
- Receptor Modulation : It may influence receptor signaling pathways, particularly those related to pain and inflammation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of furan derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (ED50 values below 10 µg/mL) .
- Anti-inflammatory Effects : In a controlled trial involving rat models, a furan derivative showed a reduction in paw edema by 50% compared to control groups, indicating strong anti-inflammatory properties .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in a 40% reduction in cell viability after 48 hours, suggesting potential for further development as an anticancer agent .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |
---|---|---|---|
This compound | Moderate | High | Moderate |
3-Fluorophenyl-pyrrolidine derivative | High | Moderate | Low |
Pyrimidine carboxamide derivatives | Low | High | High |
Properties
IUPAC Name |
furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-8-3-1-5-11(8)10(13)9-4-2-6-14-9/h2,4,6,8,12H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXYQFZDRRZQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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